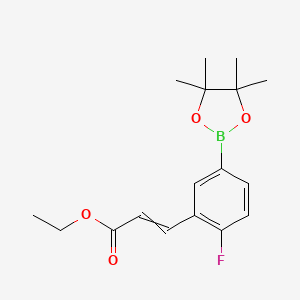

(E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Description

The compound (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a boronate ester derivative with a conjugated acrylate moiety. Its structure features a fluorinated phenyl ring attached to a dioxaborolane group, which enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl compounds . The ethyl acrylate group contributes to its stability and solubility in organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry. Key identifiers include CAS No. 1009307-13-4, molecular formula C₁₁H₁₉BO₄, and molecular weight 226.08 g/mol .

Properties

Molecular Formula |

C17H22BFO4 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

ethyl 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C17H22BFO4/c1-6-21-15(20)10-7-12-11-13(8-9-14(12)19)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |

InChI Key |

FIJDHTAZSQMGGB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:

Borylation Reaction: The starting material, 2-fluoro-5-bromophenyl, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

Heck Reaction: The boronic ester intermediate is then subjected to a Heck reaction with ethyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This step introduces the ethyl acrylate moiety to the phenyl ring, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The acrylate moiety can undergo reduction to form the corresponding alkane.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed from oxidation reactions.

Alkanes: Formed from reduction reactions.

Scientific Research Applications

(E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles cause localized damage to cancer cells, leading to their destruction. The boronic ester group plays a crucial role in this process by facilitating the accumulation of the compound in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of (E)-Ethyl 3-(2-Fluoro-5-Dioxaborolan-Phenyl)Acrylate and Analogs

Key Observations :

- Fluorine vs.

- Ester Group Variations : The methyl acrylate derivative (CAS 372193-92-5) exhibits higher molecular weight and altered solubility due to the methyl group, while the difluoromethoxy analog (CAS 18474-55-0) lacks the boronate group entirely, limiting its use in metal-catalyzed reactions .

Comparisons :

- D1-D17 Acrylamide Derivatives () : Prepared using EDCI/HOBt coupling, which focuses on amide bond formation rather than boronate ester synthesis .

Target Compound :

- Suzuki-Miyaura Cross-Coupling : The dioxaborolane group enables efficient coupling with aryl halides, while the fluorine atom directs regioselectivity .

- Pharmaceutical Intermediates : Used in synthesizing fluorinated bioactive molecules, leveraging fluorine’s metabolic stability .

Comparisons :

- Ethyl 5-(Dioxaborolan)Furan-3-Carboxylate : Primarily employed in heterocyclic chemistry for furan-based drug candidates but lacks fluorine’s electronic effects .

- (E)-Methyl 3-(Dioxaborolan-Phenyl)Acrylate : The methyl ester may reduce hydrolytic stability compared to ethyl esters, impacting shelf-life in aqueous conditions .

Physicochemical Properties

Table 2: Physical and Spectral Data

Notes:

- The target compound’s spectral data (e.g., ¹H-NMR) is inferred from analogs like D1, which share acrylate motifs but differ in aromatic substitution .

Biological Activity

(E)-Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS Number: 1198615-65-4) is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structural features include an acrylate moiety and a boron-containing group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure

The compound's molecular formula is , featuring a fluorine atom and a tetramethyl-1,3,2-dioxaborolane group that enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1198615-65-4 |

| Molecular Formula | C17H22BFO4 |

| Molecular Weight | 320.16 g/mol |

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown significant activity in inhibiting cell growth and inducing apoptosis.

Case Studies

-

In Vitro Studies :

- A study demonstrated that the compound exhibits an IC50 value of approximately 0.56 µM against specific cancer cell lines, indicating strong antiproliferative potency compared to standard chemotherapeutic agents like CA-4 (IC50 = 1.0 µM) .

- Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest and increased nuclear condensation in treated cells .

-

Mechanism of Action :

- The compound appears to exert its effects through the inhibition of tubulin polymerization. This mechanism is crucial for disrupting mitotic spindle formation during cell division .

- Additionally, caspase activation assays indicated that the compound promotes apoptosis in cancer cells by activating caspase pathways .

Safety Profile

While the biological activity is promising, safety assessments are critical. The compound is classified as harmful if swallowed or in contact with skin . Therefore, handling precautions should be observed in laboratory settings.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.